![molecular formula C13H14ClF3N2O3 B3031724 4-[5-Chloro-2-nitro-4-(trifluoromethyl)phenyl]-2,6-dimethylmorpholine CAS No. 646456-36-2](/img/structure/B3031724.png)
4-[5-Chloro-2-nitro-4-(trifluoromethyl)phenyl]-2,6-dimethylmorpholine
Overview
Description
The compound “4-[5-Chloro-2-nitro-4-(trifluoromethyl)phenyl]-2,6-dimethylmorpholine” is a complex organic molecule. It contains a morpholine ring, which is a six-membered ring with four carbon atoms, one oxygen atom, and one nitrogen atom. The morpholine ring is substituted with two methyl groups at the 2 and 6 positions. The 4 position of the morpholine ring is substituted with a phenyl ring, which in turn is substituted with a chloro group at the 5 position, a nitro group at the 2 position, and a trifluoromethyl group at the 4 position .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The morpholine ring provides a basicity to the molecule, while the nitro, chloro, and trifluoromethyl groups on the phenyl ring would contribute to the overall polarity of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar nitro, chloro, and trifluoromethyl groups could potentially make this compound relatively polar, which would influence properties such as solubility and boiling point .Scientific Research Applications
Synthesis and Production
Erismodegib Synthesis : This compound is used in the efficient synthesis of Erismodegib (LDE225), a notable example being the displacement of chlorine in 2-chloro-5-nitropyridine by 2,6-dimethylmorpholine (Hu et al., 2014).
Preparation of Novel Chemical Compounds : It's involved in the synthesis of various complex chemical structures, such as 2,6-Bis(2-oxazolinyl)phenylplatinum(II) NCN Pincer Complexes (Fossey & Richards, 2004), indicating its utility in the formation of intricate chemical products.
Development of Neurokinin-1 Receptor Antagonists : This chemical is crucial in the creation of neurokinin-1 receptor antagonists, which are significant in clinical applications like emesis and depression treatment (Harrison et al., 2001).
Chemical Analysis and Characterization
Spectrophotometric Determination : It is also utilized in spectrophotometric methods for quantitative determination in its pure form and pharmaceutical formulations (Aparna et al., 2010). This highlights its role in analytical chemistry for precise measurement and analysis.
Photophysical Studies : The compound plays a role in photophysical studies, such as in the research of Re(I) tricarbonyl complexes containing 2,6-dimethylphenylisocyanide and derivatized phenanthroline ligands, showcasing its importance in the study of light and its interactions with various substances (Villegas et al., 2005).
Medicinal Chemistry and Drug Synthesis
Antitumor Activity : This chemical has been used in the synthesis of compounds like 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide, which possess antitumor properties, particularly against A549 and BGC-823 cancer cell lines (Ji et al., 2018).
Synthesis of Gefitinib : It is involved in the synthesis of Gefitinib, a chemotherapeutic agent, exemplifying its significance in creating important medicinal drugs (Jin et al., 2005).
Mechanism of Action
Future Directions
properties
IUPAC Name |
4-[5-chloro-2-nitro-4-(trifluoromethyl)phenyl]-2,6-dimethylmorpholine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClF3N2O3/c1-7-5-18(6-8(2)22-7)11-4-10(14)9(13(15,16)17)3-12(11)19(20)21/h3-4,7-8H,5-6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBVFTSNQPZRHSX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=C(C=C(C(=C2)Cl)C(F)(F)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClF3N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90381456 | |
Record name | 4-[5-chloro-2-nitro-4-(trifluoromethyl)phenyl]-2,6-dimethylmorpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90381456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
646456-36-2 | |
Record name | 4-[5-Chloro-2-nitro-4-(trifluoromethyl)phenyl]-2,6-dimethylmorpholine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=646456-36-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[5-chloro-2-nitro-4-(trifluoromethyl)phenyl]-2,6-dimethylmorpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90381456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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